3-(Bromomethyl)biphenyl
Overview
Description
Synthesis Analysis
The synthesis of biphenyl derivatives, including those similar to "3-(Bromomethyl)biphenyl," involves various chemical strategies. For instance, the homocoupling of 1-bromo-3,5-di(p-X-phenylethynyl)benzene mediated by zero-valent nickel complexes is a method to obtain conjugated biphenyl derivatives efficiently (Rodríguez et al., 2009). Another synthesis approach involves the regioselective 5-exo-dig bromocyclization of 2-alkynylbenzoic acids, leading to 3-(bromomethylene)isobenzofuran-1(3H)-ones, showcasing the versatility in synthesizing brominated biphenyl compounds (Zheng et al., 2019).
Molecular Structure Analysis
The molecular structure of biphenyl derivatives, such as 2,6-di(bromomethyl)biphenyl, reveals a near-perpendicular arrangement of the two phenyl rings and an anti-conformation of the bromomethyl groups, highlighting the complex interactions and arrangements in these compounds (Obrey et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving bromomethyl biphenyls are diverse, ranging from palladium-catalyzed cross-coupling reactions to electrochemically induced multicomponent transformations. These reactions underscore the reactivity and versatility of bromomethyl biphenyl compounds in synthesizing a wide range of products (Rizwan et al., 2014).
Physical Properties Analysis
The physical properties, including crystal structures and molecular geometries of brominated biphenyl compounds, are crucial for understanding their behavior and potential applications. Studies such as the one on the molecular structure of 2,6-di(bromomethyl)biphenyl provide detailed insights into the arrangement of atoms and the overall geometry of these molecules (Obrey et al., 2002).
Chemical Properties Analysis
The chemical properties of "3-(Bromomethyl)biphenyl" derivatives, such as their reactivity in Suzuki cross-coupling reactions and their potential as intermediates for further chemical transformations, are highlighted in the literature. These properties are pivotal in exploring the utility and functionalization of biphenyl compounds in various chemical contexts (Rizwan et al., 2014).
Scientific Research Applications
Synthesis of Drug Components : 4′-Bromomethyl-2-(N-trityl-1H-tetrazol-5-yl)biphenyl, a derivative of 3-(Bromomethyl)biphenyl, has been synthesized successfully from 4′-methyl-2-cyano-biphenyl. This synthesis yielded a valuable component for Sartan, a family of drugs used to treat hypertension and heart failure (Wang, Sun, & Ru, 2008).
Pharmacological Activity : Biphenyls and their derivatives, like 3-(Bromomethyl)biphenyl, are significant intermediates in organic chemistry. They form compounds with pharmacological activity, potentially acting against various diseases and disorders (Jain, Gide, & Kankate, 2017).
Anti-HIV Activity : Brominated hexahydroxybiphenyl derivatives, related to 3-(Bromomethyl)biphenyl, have demonstrated potent anti-HIV activity. The types of substituents on the phenolic hydroxy groups are crucial for enhanced activity (Xie et al., 1995).
Green Chemistry Applications : The Pd/g-C3N4 nanocomposite catalyzes a green Suzuki-Miyaura coupling reaction, enabling the complete conversion of bromobenzene and high yield of biphenyl under mild conditions, without toxic solvents or inert atmosphere. This process is significant in the context of green chemistry and environmental sustainability (Sun et al., 2015).
Anti-Tyrosinase Activities : Novel biphenyl ester derivatives, which include derivatives of 3-(Bromomethyl)biphenyl, have shown promising anti-tyrosinase activities. Some of these derivatives exhibit inhibitions comparable to standard kojic acid (Kwong et al., 2017).
Safety And Hazards
“3-(Bromomethyl)biphenyl” is a hazardous chemical. It can cause skin burns and eye damage. It may also cause respiratory irritation if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .
properties
IUPAC Name |
1-(bromomethyl)-3-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFPTPXBTIUISM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397563 | |
Record name | 3-(Bromomethyl)biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)biphenyl | |
CAS RN |
14704-31-5 | |
Record name | 3-(Bromomethyl)biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Bromomethyl)biphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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